

A Technical Guide to Cbz-L-Tyrosine Benzyl Ester in Peptide Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cbz-L-Tyrosine benzyl ester*

Cat. No.: *B554261*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N- α -Carbobenzyloxy-L-tyrosine benzyl ester (Cbz-L-Tyrosine-OBzl), a critical building block in the field of peptide chemistry. This document outlines its fundamental properties, detailed synthesis and application protocols, and its strategic role in the construction of complex peptide structures.

Core Properties of Cbz-L-Tyrosine Benzyl Ester

Cbz-L-Tyrosine benzyl ester is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is protected as a benzyl ester (Bzl or OBzl). This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis.

Table 1: Physicochemical Properties of Cbz-L-Tyrosine Benzyl Ester

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₂₃ NO ₅	[1] [2] [3] [4]
Molecular Weight	405.44 g/mol	[1] [2] [3] [4] [5]
Appearance	White to off-white powder	[2]
Melting Point	115-120 °C	[2]
CAS Number	5513-40-6	[1] [2]
Purity	≥ 99% (HPLC)	[2]
Optical Rotation	$[\alpha]^{20}_D = -25 \pm 2^\circ$ (c=1 in DMF)	[2]
Storage Conditions	0-8 °C	[2]

Synthesis of Cbz-L-Tyrosine Benzyl Ester: A Detailed Protocol

The synthesis of **Cbz-L-Tyrosine benzyl ester** involves the protection of both the amino and carboxyl groups of L-tyrosine.

Experimental Protocol: Synthesis of Cbz-L-Tyrosine Benzyl Ester

Materials:

- L-Tyrosine
- Benzyl alcohol
- Thionyl chloride or p-toluenesulfonic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na₂CO₃)
- Dioxane

- Water
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Ice bath
- Standard laboratory glassware and stirring equipment

Procedure:

- Esterification of L-Tyrosine to form L-Tyrosine Benzyl Ester:
 - Suspend L-Tyrosine in benzyl alcohol.
 - Cool the mixture in an ice bath and slowly add thionyl chloride (or a catalytic amount of p-toluenesulfonic acid).
 - Allow the reaction to warm to room temperature and then heat to facilitate the esterification. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, the excess benzyl alcohol is removed under reduced pressure. The resulting crude L-Tyrosine benzyl ester is then purified, often by recrystallization.
- N-protection with Benzyloxycarbonyl (Cbz) group:
 - Dissolve the purified L-Tyrosine benzyl ester in a suitable solvent such as dioxane and water.^[6]
 - Cool the solution in an ice bath and add sodium carbonate to maintain basic conditions.^[7]
 - Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring the mixture. The pH should be carefully monitored and maintained in the basic range.^[7]

- After the addition is complete, allow the reaction to stir for several hours at room temperature.
- Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
- The organic layer is washed with a dilute acid solution, followed by water and then brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude **Cbz-L-Tyrosine benzyl ester**.
- The crude product is then purified by recrystallization to obtain a white to off-white solid.[\[7\]](#)

Application in Solid-Phase Peptide Synthesis (SPPS)

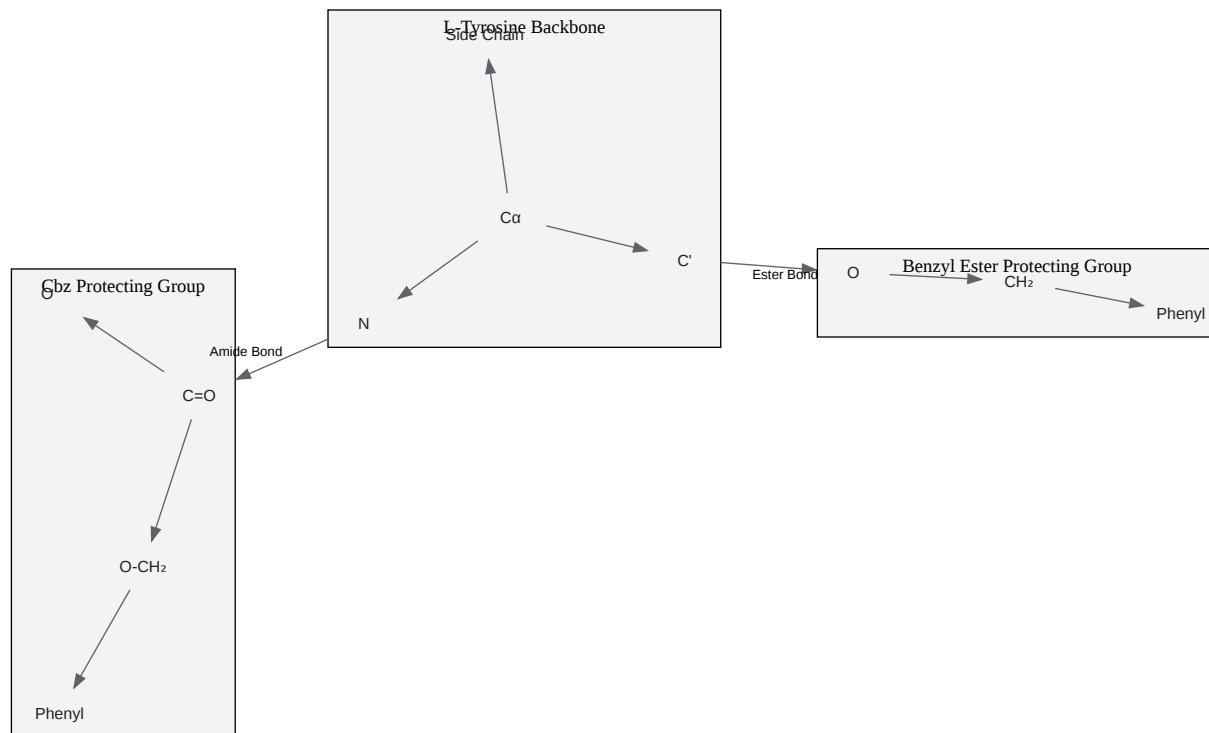
Cbz-L-Tyrosine benzyl ester is a valuable reagent in solution-phase peptide synthesis and can also be adapted for use in solid-phase peptide synthesis (SPPS), particularly when specific protection strategies are required. The Cbz group is stable to the basic conditions used for Fmoc deprotection, making it a potentially orthogonal protecting group in certain synthetic designs.

Experimental Protocol: Peptide Coupling using **Cbz-L-Tyrosine Benzyl Ester** in SPPS

This protocol assumes the use of a resin with a free amino group for the coupling of the Cbz-protected tyrosine residue.

Materials:

- Resin-bound peptide with a free N-terminal amine
- **Cbz-L-Tyrosine benzyl ester**
- Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBT) or HBTU/HATU with a base like N,N-Diisopropylethylamine (DIPEA).
- Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)


- Washing solvents: DMF, DCM, Methanol
- Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable in the overall scheme)

Procedure:

- Resin Swelling: Swell the resin-bound peptide in the chosen solvent (e.g., DMF) for 30-60 minutes.
- Activation of **Cbz-L-Tyrosine Benzyl Ester**: In a separate vessel, dissolve **Cbz-L-Tyrosine benzyl ester** (e.g., 3 equivalents relative to the resin loading) in DMF. Add the coupling reagents (e.g., DCC and HOBr, or HBTU and DIPEA) and allow the activation to proceed for a few minutes.
- Coupling Reaction: Add the activated **Cbz-L-Tyrosine benzyl ester** solution to the swollen resin. Agitate the mixture at room temperature for a period of 2-4 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.
- Washing: After the coupling is complete, filter the resin and wash it thoroughly with DMF, DCM, and methanol to remove any unreacted reagents and by-products.
- Deprotection of the Cbz group (if required for further elongation): The Cbz group is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst).[8] This method is generally not compatible with standard SPPS and is more suited for solution-phase synthesis or after cleavage from the resin. For SPPS, if further elongation is needed, an orthogonal protecting group strategy would be employed.

Signaling Pathways and Experimental Workflows

Diagram 1: Chemical Structure of **Cbz-L-Tyrosine Benzyl Ester**

[Click to download full resolution via product page](#)

Caption: Structure of **Cbz-L-Tyrosine benzyl ester**.

Diagram 2: Workflow of **Cbz-L-Tyrosine Benzyl Ester** in Peptide Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis and application workflow.

This guide provides a foundational understanding of **Cbz-L-Tyrosine benzyl ester** for professionals in peptide chemistry. The provided protocols and diagrams serve as a starting point for its effective utilization in the synthesis of complex and therapeutically relevant peptides. Researchers should always adhere to standard laboratory safety practices when handling the chemicals mentioned.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. chembk.com [chembk.com]
- 3. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 7. prepchem.com [prepchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- To cite this document: BenchChem. [A Technical Guide to Cbz-L-Tyrosine Benzyl Ester in Peptide Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554261#cbz-l-tyrosine-benzyl-ester-for-beginners-in-peptide-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com